

Application Notes and Protocols for SJ-172550 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of **SJ-172550**, a small molecule inhibitor of the MDM4-p53 interaction. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **SJ-172550** in relevant cell-based assays.

Introduction

SJ-172550 is a small molecule that has been identified as an inhibitor of the interaction between MDM4 (also known as MDMX) and the tumor suppressor protein p53.[1][2] By disrupting this interaction, **SJ-172550** can lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 and overexpress MDM4.[1] The mechanism of action involves a reversible covalent interaction with MDM4, leading to a conformational change that prevents p53 binding.[1][3] These notes provide protocols for assessing the in vitro activity of **SJ-172550**.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **SJ-172550**.

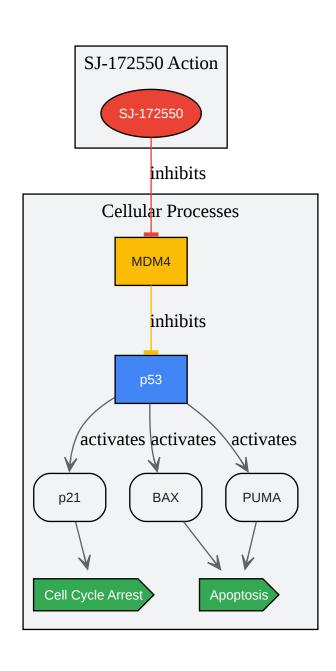


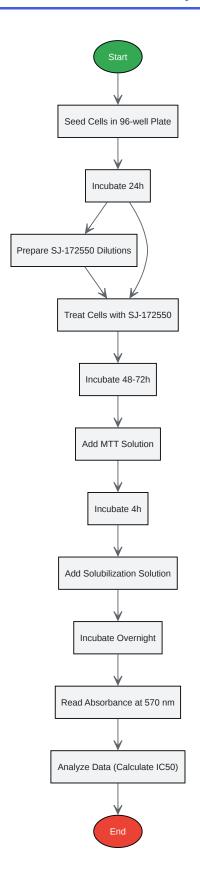
Assay Type	Target	Cell Line	Parameter	Value	Reference
Biochemical Assay	MDMX-p53 Interaction	-	EC50	~5 µM	[1][3]
Cell-Based Assay	Cytotoxicity	Retinoblasto ma Cells (Weri1, RB355)	Concentratio n	20 μΜ	[1]

Signaling Pathway

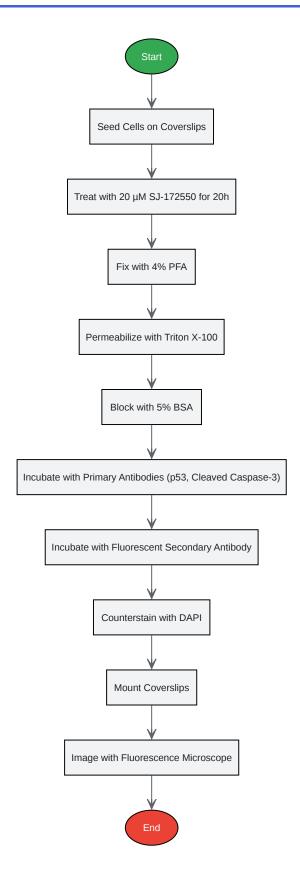
SJ-172550 acts on the p53 signaling pathway by inhibiting its negative regulator, MDM4. In unstressed cells, MDM4 binds to p53, inhibiting its transcriptional activity and, in concert with MDM2, promoting its degradation. By inhibiting the MDM4-p53 interaction, **SJ-172550** allows for the accumulation and activation of p53, which can then transcriptionally activate its target genes, leading to downstream effects such as cell cycle arrest and apoptosis.



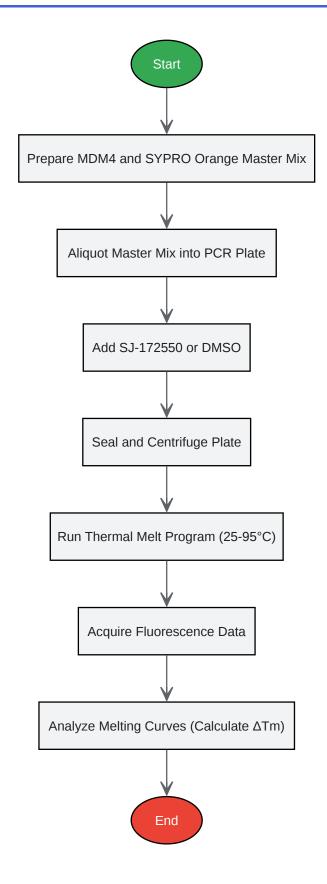












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